molecular formula C10H21Cl B13483604 4-(Chloromethyl)-4-ethyl-2-methylhexane

4-(Chloromethyl)-4-ethyl-2-methylhexane

Cat. No.: B13483604
M. Wt: 176.72 g/mol
InChI Key: CMLUYGBWZYHZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-4-ethyl-2-methylhexane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a chloromethyl group attached to a hexane backbone, which also contains ethyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-4-ethyl-2-methylhexane can be achieved through several methods. One common approach involves the chloromethylation of 4-ethyl-2-methylhexane using chloromethylating agents such as chloromethyl methyl ether or formaldehyde in the presence of a catalyst like zinc chloride or aluminum chloride . The reaction is typically carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-4-ethyl-2-methylhexane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.

Major Products Formed

    Substitution: Alcohols, amines, thioethers.

    Oxidation: Alcohols, carboxylic acids.

    Reduction: Hydrocarbons, alcohols.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-4-ethyl-2-methylhexane involves the reactivity of the chloromethyl group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the chlorine atom, leading to the formation of new covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-4-methyl-2-pentane: Similar structure but with a shorter carbon chain.

    4-(Chloromethyl)-4-ethyl-2-pentane: Similar structure with a different arrangement of substituents.

    4-(Bromomethyl)-4-ethyl-2-methylhexane: Similar structure with a bromine atom instead of chlorine.

Uniqueness

4-(Chloromethyl)-4-ethyl-2-methylhexane is unique due to its specific combination of substituents, which imparts distinct reactivity and properties. The presence of both ethyl and methyl groups on the hexane backbone, along with the chloromethyl group, allows for a wide range of chemical transformations and applications .

Properties

Molecular Formula

C10H21Cl

Molecular Weight

176.72 g/mol

IUPAC Name

4-(chloromethyl)-4-ethyl-2-methylhexane

InChI

InChI=1S/C10H21Cl/c1-5-10(6-2,8-11)7-9(3)4/h9H,5-8H2,1-4H3

InChI Key

CMLUYGBWZYHZAL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC(C)C)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.